molecular formula C22H26ClN3O3S B2477653 Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216734-62-1

Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No. B2477653
CAS RN: 1216734-62-1
M. Wt: 447.98
InChI Key: LFOLBHVUKNTIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A foundational aspect of research on Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride involves the synthesis of related chemical compounds, which provides insights into the methodology and potential applications in creating similar molecules. For instance, the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates highlight the intricate chemical reactions that pave the way for developing compounds with specific functional groups, essential for pharmaceuticals and material science (Bartlett et al., 1983). Similarly, the creation of carboxylic acid-functionalized poly(ethylene glycol) demonstrates a method for preparing 4-poly(ethylene glycol)oxybenzoic acids, which are crucial for drug delivery systems due to their biocompatibility and solubility properties (Sedlák et al., 2008).

Green Chemistry in Cosmetic Ingredient Synthesis

The development of aromatic esters, known for their use as cosmetic ingredients, emphasizes the role of green chemistry in synthesizing compounds with reduced environmental impact. Techniques such as solid-liquid solvent-free phase transfer catalysis and microwave activation have been applied to produce UV filters and antimicrobial agents, demonstrating an eco-friendly approach to chemical synthesis that could be applicable to a wide range of substances, including this compound (Villa et al., 2005).

Pharmacological Research

Research into the pharmacological applications of related compounds provides a basis for understanding how this compound might be used in medical contexts. For example, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines reveal potent growth inhibitory properties against cancer cell lines, suggesting that similar structures could be explored for their anticancer potential (Deady et al., 2003).

properties

IUPAC Name

methyl 4-[2-(dimethylamino)ethyl-(6-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-5-15-6-11-18-19(14-15)29-22(23-18)25(13-12-24(2)3)20(26)16-7-9-17(10-8-16)21(27)28-4;/h6-11,14H,5,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOLBHVUKNTIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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